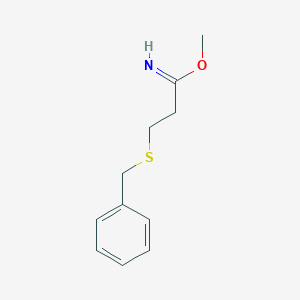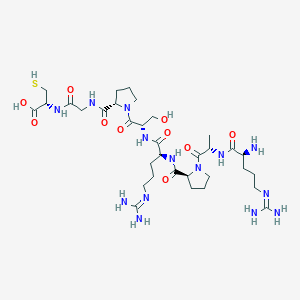
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific modifications.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.
Aplicaciones Científicas De Investigación
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing capabilities.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular repair processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields for its stability and solubility.
Uniqueness
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
656228-87-4 |
|---|---|
Fórmula molecular |
C33H58N14O10S |
Peso molecular |
843.0 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C33H58N14O10S/c1-17(42-25(50)18(34)6-2-10-39-32(35)36)29(54)46-12-5-9-23(46)28(53)44-19(7-3-11-40-33(37)38)26(51)45-20(15-48)30(55)47-13-4-8-22(47)27(52)41-14-24(49)43-21(16-58)31(56)57/h17-23,48,58H,2-16,34H2,1H3,(H,41,52)(H,42,50)(H,43,49)(H,44,53)(H,45,51)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
KNKBENMCHYGRLT-FQJIPJFPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)

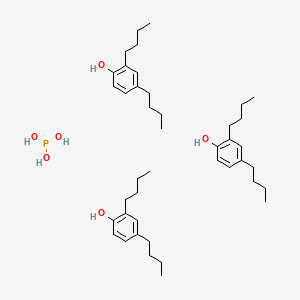
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
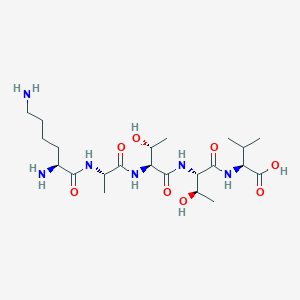
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
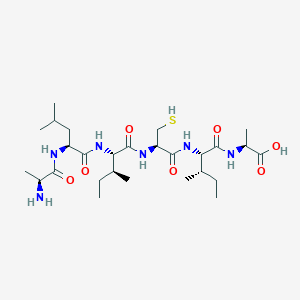

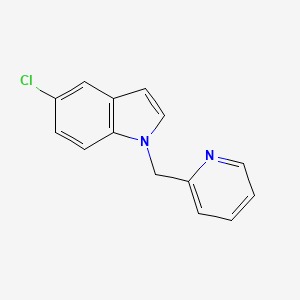
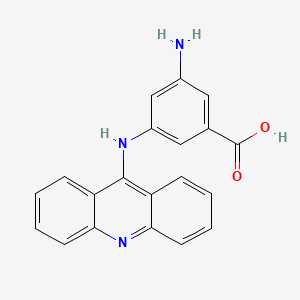
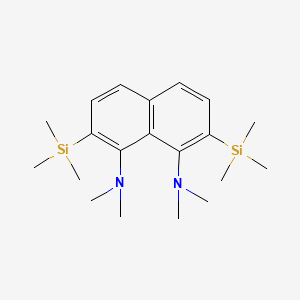
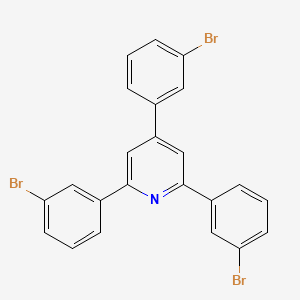
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
